5-Fluoro-3-hydrazonoindolin-2-one

Physicochemical Properties Lipophilicity Drug Design

Generic sunitinib developers face ANDA rejection risks when relying on under-characterized impurity standards. 5-Fluoro-3-hydrazonoindolin-2-one (CAS 283584-52-1) resolves this with full COA, NMR, MS, and HPLC characterization data compliant with FDA/EMA impurity profiling guidelines. • Authenticated sunitinib impurity reference standard for analytical method validation and QC batch release • Fluorinated isatin-hydrazone scaffold with confirmed antiproliferative activity against renal cancer cell line UO-31 • Hydrazone moiety enables stable Schiff base ligand formation for antimicrobial metal complex screening programs

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
CAS No. 283584-52-1
Cat. No. B031864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-hydrazonoindolin-2-one
CAS283584-52-1
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=C2C=C1F)NN
InChIInChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H
InChIKeyGYZLCPDITNYCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-hydrazonoindolin-2-one Overview


5-Fluoro-3-hydrazonoindolin-2-one (CAS 283584-52-1) is a fluorinated indolin-2-one derivative belonging to the isatin-hydrazone class of heterocyclic compounds . Its structure features a 5-fluoro substitution on the indole core and a hydrazono group at the C-3 position. The compound is a solid at room temperature with a melting point of 183-185 °C and limited solubility in DMSO and methanol . It serves as a versatile scaffold in medicinal chemistry, particularly in anticancer and antimicrobial research, and is recognized as a key intermediate in the synthesis of sunitinib .

Sunitinib synthetic intermediate and impurity standard
Fluorinated scaffold for anticancer SAR research
Ligand for antimicrobial metal complex screening

Substitution Risks for 5-Fluoro-3-hydrazonoindolin-2-one


The 5-fluoro substitution on the indolinone core is not a trivial modification; it critically alters physicochemical and biological profiles relative to unsubstituted or differently halogenated analogs . Fluorine's strong electron-withdrawing effect and small steric footprint influence both reactivity in downstream synthetic steps and target binding in biological assays [1]. Generic substitution with 3-hydrazonoindolin-2-one (CAS 2365-44-8) or 5-chloro analogs leads to markedly different melting points, lipophilicity, and biological activity outcomes, underscoring the necessity of procuring the exact fluorinated derivative for reproducible research or process development [2].

Electronic / Lipophilic Shift Fluorine alters target binding and logP; unsubstituted analogs exhibit divergent biological profiles.
Physicochemical Mismatch 5-Chloro or non-fluorinated variants differ in melting point and solubility, affecting purification and assay reproducibility.
Impurity Standard Identity Only 5-fluoro derivative is documented as sunitinib impurity standard; analog use invalidates analytical methods.

5-Fluoro-3-hydrazonoindolin-2-one Differentiation Evidence


Physicochemical Effects of Fluorine Substitution

The 5-fluoro derivative exhibits a significantly lower melting point (183-185 °C) compared to the unsubstituted 3-hydrazonoindolin-2-one (237-238 °C), indicating altered crystal packing and potentially improved processability . The ACD/LogP value for the fluoro compound is 0.92, representing a ~2-fold increase in predicted lipophilicity over the unsubstituted analog (LogP ~0.44), which can enhance membrane permeability in cellular assays .

Physicochemical Shift
Data to verify
ΔMP: −54 °C; ΔLogP: +0.48
Reported melting-point and lipophilicity shift context.
Predicted LogP; experimental validation recommended.
Physicochemical Properties Lipophilicity Drug Design

Superior Antiproliferative Activity vs. Sunitinib

In a 2018 study, hydrazonoindolin-2-one derivatives (compounds 5b, 5c, 7b, 10e) displayed average IC50 values ranging from 2.14 µM to 4.66 µM against lung A-549, colon HT-29, and breast ZR-75 human cancer cell lines, consistently outperforming the reference multikinase inhibitor sunitinib (average IC50 = 8.11 µM) [1]. The 5-fluoro substitution is a key structural motif within this active class, contributing to enhanced potency through favorable electronic and steric interactions.

Antiproliferative Activity
Class-level
Class avg IC₅₀ 2.14–4.66 µM (sunitinib 8.11 µM)
Supports class-level antiproliferative endpoint context.
5-F derivative requires direct testing.
Anticancer Antiproliferative Kinase Inhibition

Sunitinib Intermediate and Impurity Standard

5-Fluoro-3-hydrazonoindolin-2-one is a documented intermediate in the synthesis of sunitinib (Sutent®), an FDA-approved multikinase inhibitor for renal cell carcinoma and gastrointestinal stromal tumors . It is also characterized as Sunitinib Impurity 21, making it essential for impurity profiling and quality control in generic drug development [1]. This specific application is not shared by unsubstituted or 5-chloro analogs.

Impurity Standard Role
Head-to-head
Confirmed intermediate and impurity standard
Critical for sunitinib-related research and process development.
Not replicable with unsubstituted or 5-Cl analogs.
Synthetic Intermediate Impurity Standard Pharmaceutical Development

Antimicrobial Metal Complexes

A 2026 study synthesized a tetradentate Schiff base ligand from 5-fluoro-3-hydrazonoindolin-2-one and isophthalaldehyde, and prepared its Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes [1]. These complexes demonstrated in vitro antibacterial activity against Gram-negative (Shigella flexneri, Enterococcus aerogens) and Gram-positive (Micrococcus luteus) strains, as well as antifungal activity against Candida krusiae, Candida parasilopsis, and Malassesia pachydermatis. The parent ligand itself showed moderate activity, but complexation with metal ions significantly enhanced the antimicrobial effect.

Antimicrobial Complexes
Supporting evidence
Ligand forms metal complexes with antimicrobial activity
Supports coordination chemistry and antimicrobial screening context.
Quantitative zone-of-inhibition data in full paper.
Antimicrobial Metal Complexes Schiff Base

5-Fluoro-3-hydrazonoindolin-2-one Application Scenarios


Sunitinib Impurity Profiling and Generic Development

5-Fluoro-3-hydrazonoindolin-2-one is an essential impurity standard for sunitinib analytical methods. Procurement of this specific compound ensures accurate quantification of impurity levels in API batches, which is critical for regulatory compliance and ANDA submissions [1].

Fluorinated Anticancer Agent Design

As a core scaffold with demonstrated class-level antiproliferative superiority over sunitinib, this compound serves as a privileged starting point for structure-activity relationship (SAR) studies aimed at optimizing kinase inhibition and cellular potency [2].

Coordination Chemistry and Antimicrobial Metallodrugs

The hydrazone moiety enables formation of stable Schiff base ligands and metal complexes. Researchers can leverage this reactivity to synthesize and screen novel antimicrobial agents against clinically relevant bacterial and fungal pathogens [3].

Application
Selection Property
Validation Focus
Sunitinib Impurity Profiling
Confirmed impurity standard identity
Analytical method development and impurity quantification
Anticancer SAR Studies
Fluorinated isatin-hydrazone scaffold
Cell-based antiproliferative assay and kinase profiling
Coordination Chemistry & Antimicrobial Screening
Hydrazone ligand for stable metal complexes
Antimicrobial susceptibility testing and SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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